Cas no 1935967-42-2 (1-(5-methylpyridin-2-yl)prop-2-en-1-one)

1-(5-Methylpyridin-2-yl)prop-2-en-1-one is a versatile chemical intermediate featuring a pyridine core substituted with a methyl group at the 5-position and an α,β-unsaturated ketone functionality. This structure imparts reactivity suitable for applications in organic synthesis, particularly in Michael additions, cycloadditions, and as a building block for heterocyclic compounds. The presence of the electron-withdrawing carbonyl group adjacent to the pyridine ring enhances its utility in nucleophilic reactions, while the alkene moiety allows for further functionalization. Its well-defined molecular architecture makes it valuable in pharmaceutical and agrochemical research, where precise structural control is critical. The compound is typically handled under inert conditions due to its sensitivity to polymerization.
1-(5-methylpyridin-2-yl)prop-2-en-1-one structure
1935967-42-2 structure
Product Name:1-(5-methylpyridin-2-yl)prop-2-en-1-one
CAS No:1935967-42-2
MF:C9H9NO
MW:147.173862218857
CID:6309642
PubChem ID:130998404
Update Time:2025-06-09

1-(5-methylpyridin-2-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-methylpyridin-2-yl)prop-2-en-1-one
    • 1935967-42-2
    • EN300-1809520
    • Inchi: 1S/C9H9NO/c1-3-9(11)8-5-4-7(2)6-10-8/h3-6H,1H2,2H3
    • InChI Key: MAQREXXQVBDSCN-UHFFFAOYSA-N
    • SMILES: O=C(C=C)C1C=CC(C)=CN=1

Computed Properties

  • Exact Mass: 147.068413911g/mol
  • Monoisotopic Mass: 147.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 30Ų

1-(5-methylpyridin-2-yl)prop-2-en-1-one Pricemore >>

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Additional information on 1-(5-methylpyridin-2-yl)prop-2-en-1-one

Professional Introduction to 1-(5-methylpyridin-2-yl)prop-2-en-1-one (CAS No. 1935967-42-2)

1-(5-methylpyridin-2-yl)prop-2-en-1-one, a compound with the CAS number 1935967-42-2, is a versatile chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural framework, has been extensively studied for its potential applications in drug development and molecular biology. The presence of a 5-methylpyridin-2-yl substituent in its molecular structure imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The chemical structure of 1-(5-methylpyridin-2-yl)prop-2-en-1-one consists of an α,β-unsaturated carbonyl group conjugated with a pyridine ring substituted at the 5-position with a methyl group. This configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are critical in modulating various physiological pathways. The compound’s ability to engage in multiple types of molecular interactions makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, the pharmaceutical industry has seen a surge in the development of small molecule inhibitors targeting various disease pathways. Among these, compounds with pyridine moieties have been particularly noteworthy due to their favorable pharmacokinetic properties and binding affinities. The study of 1-(5-methylpyridin-2-yl)prop-2-en-1-one has revealed its potential as an intermediate in the synthesis of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The compound’s ability to inhibit specific kinases by binding to their active sites has been a focal point of research, particularly in the development of targeted therapies.

One of the most compelling aspects of 1-(5-methylpyridin-2-yl)prop-2-en-1-one is its role in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives that exhibit enhanced biological activity and improved selectivity. For instance, modifications at the α,β-unsaturated carbonyl position have led to compounds with improved binding affinity to therapeutic targets. These derivatives have shown promise in preclinical studies, demonstrating efficacy in models of cancer and neurodegenerative disorders.

The compound’s interaction with biological systems has also been explored through computational modeling and spectroscopic techniques. These studies have provided insights into its binding mode and mechanistic pathways, which are essential for optimizing its pharmacological properties. The use of advanced computational methods has allowed researchers to predict how 1-(5-methylpyridin-2-yl)prop-2-en-1-one interacts with proteins and nucleic acids, thereby guiding the design of more effective derivatives.

In addition to its applications in drug development, 1-(5-methylpyridin-2-yl)prop-2-en-1-one has been investigated for its potential role in chemical biology. Its unique structural features make it a valuable tool for studying enzyme mechanisms and protein-protein interactions. By serving as a probe molecule, it has helped researchers unravel complex biological processes that are relevant to human health and disease.

The synthesis of 1-(5-methylpyridin-2-yl)prop-2-en-1-one involves multi-step organic reactions that highlight the compound’s synthetic versatility. The process typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making it feasible to explore its applications on a larger scale.

The safety and handling protocols for working with 1-(5-methylpyridin-2-y)propenone are standard for most laboratory chemicals. Proper storage conditions, such as temperature control and inert atmosphere preservation, are essential to maintain its stability and prevent degradation. Researchers must adhere to strict guidelines when handling this compound to ensure safe laboratory practices.

The future prospects for 1-(5-methylpyridin--yl)propenone are promising, with ongoing research aimed at expanding its applications in pharmaceuticals and biotechnology. As our understanding of biological systems continues to grow, new opportunities will arise for developing innovative therapeutics based on this compound’s unique properties. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for patients worldwide.

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